PLP (139-151)

Experimental Autoimmune Encephalomyelitis T Cell Epitope Immunodominance

PLP (139-151) is the unmodified, linear immunodominant encephalitogenic determinant for SJL/J mice, essential for authentic RR-EAE models. Substituted or cyclized analogs ablate disease capacity. Sourced for highest purity and sequence fidelity to ensure robust T-cell activation and reproducible relapsing-remitting pathology.

Molecular Formula C72H104N20O16S
Molecular Weight 1537.8 g/mol
Cat. No. B612553
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePLP (139-151)
Molecular FormulaC72H104N20O16S
Molecular Weight1537.8 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NCC(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CC3=CC=CC=C3)C(=O)O)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(CS)NC(=O)C(CC6=CN=CN6)N
InChIInChI=1S/C72H104N20O16S/c1-40(2)25-51(63(98)80-36-60(94)84-55(30-45-34-77-39-82-45)71(106)92-24-14-21-58(92)70(105)89-54(31-61(95)96)68(103)85-50(20-11-13-23-74)66(101)90-56(72(107)108)27-42-15-6-5-7-16-42)86-67(102)53(28-43-32-78-48-18-9-8-17-46(43)48)88-65(100)49(19-10-12-22-73)83-59(93)35-79-64(99)52(26-41(3)4)87-69(104)57(37-109)91-62(97)47(75)29-44-33-76-38-81-44/h5-9,15-18,32-34,38-41,47,49-58,78,109H,10-14,19-31,35-37,73-75H2,1-4H3,(H,76,81)(H,77,82)(H,79,99)(H,80,98)(H,83,93)(H,84,94)(H,85,103)(H,86,102)(H,87,104)(H,88,100)(H,89,105)(H,90,101)(H,91,97)(H,95,96)(H,107,108)/t47-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-/m0/s1
InChIKeyVTBYVGRYDXYLHZ-UVIWMAFZSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PLP (139-151) Peptide: Core Encephalitogenic Fragment for Relapsing-Remitting EAE Models and MS Research


PLP (139-151) is a synthetic 13-amino acid peptide (His-Cys-Leu-Gly-Lys-Trp-Leu-Gly-His-Pro-Asp-Lys-Phe) corresponding to residues 139–151 of myelin proteolipid protein (PLP), the most abundant protein in central nervous system myelin [1]. This sequence is the immunodominant encephalitogenic determinant for SJL/J (H-2s) mice, reliably inducing a relapsing-remitting form of experimental autoimmune encephalomyelitis (RR-EAE) that closely mimics the clinical course and histopathology of human multiple sclerosis (MS) [2][3]. The peptide is widely employed as the standard inducer for RR-EAE models due to its robust, reproducible encephalitogenic activity and its ability to generate PLP-specific T-cell lines and clones for mechanistic and therapeutic studies [4].

Why Generic Substitution of PLP (139-151) with Other PLP Fragments or Analogs Fails to Replicate Specific EAE Phenotypes


Direct substitution of PLP (139-151) with other PLP-derived encephalitogenic determinants, such as PLP (178-191), is not functionally equivalent. Despite similar MHC binding affinity, PLP (139-151) elicits qualitatively stronger immune responses and a distinct disease phenotype in SJL/J mice [1]. Moreover, single amino acid substitutions at critical TCR contact residues (e.g., position 144 or 146) can completely ablate encephalitogenic potential, underscoring the stringent sequence specificity required for authentic disease induction [2]. Modifications such as cyclization, mannosylation, or multivalent display fundamentally alter the peptide's immunological profile—ranging from reduced encephalitogenicity to complete disease amelioration—making these analogs unsuitable substitutes for the wild-type peptide in standard induction protocols [3][4]. Therefore, for studies requiring the canonical relapsing-remitting EAE model, the unmodified, linear PLP (139-151) sequence remains the irreplaceable gold standard.

Quantitative Differentiation of PLP (139-151) from Closest Analogs and Modifications: A Comparator-Based Evidence Guide


Linear PLP (139-151) Elicits Stronger Immune Responses than PLP (178-191) Despite Similar MHC Binding Affinity in SJL/J Mice

Direct comparison of PLP (139-151) and PLP (178-191), another potent encephalitogenic PLP determinant in SJL/J mice, reveals that while both peptides bind I-A(s) MHC class II with comparable affinity, PLP (139-151) induces a more robust immune response [1]. PLP (178-191) immunization leads to an earlier disease onset (by approximately 2–3 days), yet the incidence, severity, and histopathology of EAE are indistinguishable between the two peptides when administered on an equimolar basis [2]. Importantly, lymph node cells from whole-PLP-immunized mice show stronger proliferative responses to PLP (139-151), suggesting functional immunodominance [2].

Experimental Autoimmune Encephalomyelitis T Cell Epitope Immunodominance

Cyclization of PLP (139-151) Reduces Encephalitogenic Potency: cPLP Shows 2.5-Fold Lower T-Cell Proliferation

Cyclization of the linear PLP (139-151) peptide (cPLP) profoundly reduces its biological activity. In side-by-side proliferation assays using T-cells from PLP (139-151)-primed mice, cPLP induced 2.5-fold lower proliferation compared to the linear wild-type peptide [1]. Additionally, cPLP immunization resulted in minimal clinical EAE, with significantly reduced inflammatory infiltrates, demyelination, and axonal damage, as well as lower antibody responses [1]. Molecular modeling indicates a completely altered TCR recognition profile for cPLP, explaining its diminished encephalitogenicity [1].

Peptide Cyclization EAE Induction T Cell Proliferation

Single Amino Acid Substitutions at TCR Contact Residues (Position 144 or 146) Ablate Encephalitogenicity of PLP (139-151)

Systematic alanine scanning and conservative/non-conservative substitutions reveal that residues W144 and H147 are critical for TCR recognition and encephalitogenic function. A conservative or non-conservative substitution at position 144 (W→Y or W→A) completely ablates both the ability to induce active EAE and to stimulate proliferation of PLP (139-151)-primed T cells [1]. Similarly, a non-conservative lysine substitution at position 146 (G→K) abolishes encephalitogenic potential [1]. In contrast, substitutions at position 145 (L→A or L→I) have minimal effect [1]. These analog peptides, such as [Leu144, Arg147]-PLP (139-151), act as TCR antagonists, inhibiting Th1 activation in vitro and suppressing EAE development in vivo [2].

Altered Peptide Ligand TCR Antagonism EAE Modulation

Mannosylated PLP (139-151) Abrogates EAE Development, Whereas Wild-Type PLP (139-151) Induces Severe Disease

Mannosylation of PLP (139-151) (M-PLP) fundamentally alters its immunological outcome. Immunization of SJL mice with M-PLP in complete adjuvant results in complete protection from EAE development, with little to no CNS mononuclear cell infiltration [1]. In stark contrast, immunization with unmodified PLP (139-151) induces severe, relapsing-remitting EAE in the same mouse strain [1]. M-PLP-immunized mice exhibit impaired delayed-type hypersensitivity to PLP (139-151), reduced T-cell proliferation upon re-challenge, and decreased peptide-specific IgG2a antibodies [1]. The data indicate that M-PLP induces peptide-specific tolerance, whereas wild-type PLP (139-151) is fully encephalitogenic.

Tolerance Induction Mannosylation EAE Prevention

Multivalent 4-Arm PLP (139-151) Silences Autoreactive B Cells and Ameliorates Paralysis, Unlike Monovalent Peptide

A tetravalent display of PLP (139-151), termed 4-arm PLP (139-151), exhibits enhanced avidity for PLP (139-151)-specific IgG compared to the free monovalent peptide [1]. Subcutaneous administration of 4-arm PLP (139-151) completely ameliorates symptoms of paralysis in SJL/J mice with established EAE, whereas the monovalent peptide does not achieve this therapeutic effect [1]. Mechanistically, 4-arm PLP (139-151) depletes key PLP (139-151)-reactive B cell populations and significantly reduces proinflammatory cytokines, an outcome not observed with the linear, monomeric peptide [1].

Multivalent Peptide B Cell Silencing EAE Therapy

PLP (139-151) Induces a Distinct Relapsing-Remitting EAE Phenotype Compared to MOG35-55-Induced Chronic EAE

In comparative studies of different EAE models, immunization of SJL/J mice with PLP (139-151) yields a relapsing-remitting disease course, characterized by cycles of paralysis and recovery, which closely mimics the most common form of human MS [1]. In contrast, C57BL/6 mice immunized with MOG35-55 peptide develop a chronic, non-remitting form of EAE [1]. The PLP (139-151)-induced RR-EAE model is specifically characterized by an initial acute phase followed by spontaneous remission and subsequent relapses, with maximum clinical scores typically ranging from 2.0 to 3.5 . This distinct clinical trajectory is essential for studying relapse mechanisms and testing therapies aimed at preventing disease exacerbations.

EAE Model Comparison Relapsing-Remitting Chronic EAE

High-Impact Application Scenarios for PLP (139-151) Based on Verified Quantitative Differentiation


Induction of Relapsing-Remitting Experimental Autoimmune Encephalomyelitis (RR-EAE) in SJL/J Mice for MS Pathogenesis and Therapeutic Studies

PLP (139-151) is the gold-standard immunogen for reliably inducing a relapsing-remitting EAE phenotype in SJL/J (H-2s) mice, a model that closely recapitulates the clinical course of human multiple sclerosis [1][2]. As demonstrated, unmodified linear peptide is essential for achieving robust encephalitogenicity, while cyclized or substituted analogs exhibit reduced or ablated disease-inducing capacity [3][4]. This model is ideal for investigating the immunological mechanisms of relapse and remission, testing the efficacy of novel disease-modifying therapies, and studying the role of PLP-specific T and B cells in CNS autoimmunity.

Generation and Functional Analysis of PLP (139-151)-Specific T-Cell Lines and Clones

The wild-type PLP (139-151) sequence is uniquely capable of stimulating robust in vitro proliferation of PLP-primed T cells, enabling the establishment of peptide-specific T-cell lines and clones [1][2]. Single amino acid substitutions at TCR contact residues (e.g., position 144 or 146) ablate this stimulatory capacity, underscoring the necessity of the unmodified peptide for authentic T-cell activation studies [2]. These T-cell lines are invaluable for detailed analyses of TCR specificity, cytokine profiling, adoptive transfer EAE models, and the development of T-cell-targeted immunotherapies.

MHC Class II Tetramer Production for Tracking Autoreactive PLP (139-151)-Specific T Cells

PLP (139-151) is successfully incorporated into I-A(s) MHC class II tetramers for the detection and isolation of low-affinity autoreactive T cells, a critical tool for studying the evolution and expansion of the encephalitogenic T-cell repertoire in EAE [1]. The specificity of these tetramers is confirmed by their ability to stain PLP (139-151)-specific 5B6 TCR transgenic T cells but not control T cells specific for PLP (178-191) [1]. This application enables high-resolution tracking of antigen-specific T-cell responses during disease initiation and progression.

Development and Validation of Anti-PLP (139-151) Monoclonal Antibodies for Demyelination and Lesion Staging

The PLP (139-151) sequence serves as the immunogen for generating highly specific monoclonal antibodies (Mabs) that recognize the peptide in its native myelin context [1]. These Mabs (e.g., IgG2a and IgG2b subclasses) are validated for use in ELISA, Western blot, and immunohistochemistry on both paraffin and frozen sections [1]. They enable precise staging of lesional activity in MS and EAE brain tissue by visualizing PLP expression in normal myelin, its absence in demyelinated lesions, and its presence within phagocytosing macrophages [1]. This makes the peptide an essential reagent for neuropathological research and biomarker development.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for PLP (139-151)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.